molecular formula C13H20ClNS B13270650 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B13270650
M. Wt: 257.82 g/mol
InChI Key: JFYMENCIGZMSMS-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a sulfanyl group attached to a methylphenyl group, which is further connected to the piperidine ring. This compound is often used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives without the sulfanyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that can bind to different biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride
  • 4-Methylthiobenzyl chloride
  • Piperidine derivatives

Uniqueness

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is unique due to the presence of the sulfanyl group attached to the methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20ClNS

Molecular Weight

257.82 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NS.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H

InChI Key

JFYMENCIGZMSMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CCCCN2.Cl

Origin of Product

United States

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